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Compound of Interest

Compound Name: 3,4-Dichloro-2-iodoaniline

CAS No.: 835595-11-4

Cat. No.: B3029917

Get Quote

Executive Summary
3,4-Dichloro-2-iodoaniline (CAS: 835595-11-4) is a high-value halogenated aromatic amine

intermediate, primarily utilized in the synthesis of sulfonamide-based pharmaceuticals and

agrochemicals.[1][2] Unlike its widely characterized analogs (e.g., 3,4-dichloroaniline), specific

experimental solubility data for this tri-substituted congener is scarce in open literature.

This guide bridges that gap by providing a predictive solubility landscape based on structural

activity relationships (SAR) and detailing a self-validating experimental protocol (Laser

Monitoring Method) for researchers to generate precise solubility data.
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Property Value / Description Source/Basis

Molecular Formula C₆H₄Cl₂IN Stoichiometry

Molecular Weight 287.91 g/mol Calculated

LogP (Predicted) ~3.18
Lipophilicity indicates poor

aqueous solubility.[3]

LogS (Predicted)
-3.37 (approx.[1] 0.12 mg/mL

in water)
Topological modeling (Ali et al.)

Physical State Solid (Crystalline) Analogous halo-anilines

Key Functional Groups
Primary Amine (-NH₂), Aryl

Halides (Cl, I)

H-bond donor/acceptor

potential

Predicted Solubility Landscape
Based on the compound's polarity, lipophilicity (LogP > 3), and patent literature regarding its

synthesis and purification, the following solubility behaviors are projected.

Solvent Compatibility Matrix
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Solvent Class
Representative
Solvents

Predicted Solubility
Mechanistic
Rationale

Polar Aprotic DMSO, DMF, Pyridine High

Strong dipole-dipole

interactions with the

polar amine group;

patents cite pyridine

as a reaction medium.

Polar Protic
Methanol, Ethanol,

IPA
Moderate to High

The amine group

facilitates H-bonding;

solubility likely

increases significantly

with temperature

(Apelblat behavior).

Esters/Ketones Ethyl Acetate, Acetone Moderate

Good general

solvency for

halogenated

aromatics; suitable for

extraction.

Non-Polar Hexane, Heptane Low (at RT)

Limited interaction

with the polar amine

head; useful as anti-

solvents for

recrystallization.

Aqueous Water Very Low

Hydrophobic halogen

substituents dominate;

< 0.1 mg/mL expected

at 25°C.
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Critical Insight: Patent literature (e.g., WO2015084842) describes the use of dry pyridine for

sulfonylation reactions involving this amine, and ethanol/water mixtures for hydrolysis steps,

confirming these as viable solvent systems.

Experimental Protocol: Laser Monitoring Method
For precise solubility determination, the Laser Dynamic Monitoring Method is the gold standard.

It eliminates the sampling errors inherent in the gravimetric "shake-flask" method by measuring

the dissolution point in real-time without disrupting the equilibrium.

Experimental Setup
Apparatus: Double-jacketed glass vessel (100 mL) coupled with a programmable

thermostatic bath (accuracy ±0.05 K).

Detection: Laser transmissometer (He-Ne laser, λ = 632.8 nm) with a photodetector.

Agitation: Magnetic stirring at constant RPM (e.g., 400 rpm) to ensure homogeneity without

cavitation.

Step-by-Step Workflow
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Figure 1: Logic flow for the Laser Dynamic Solubility Measurement technique.

Protocol Execution[4][5]
Preparation: Add a known mass of solvent (

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b3029917/docs?utm_src=pdf-body-img#technical-guide-solubility-profiling-of-3-4-dichloro-2-iodoaniline
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029917?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


) and excess 3,4-Dichloro-2-iodoaniline (

) to the vessel.

Equilibration: Set the thermostat to a starting temperature (e.g., 280 K). The laser beam

passing through the suspension will scatter, resulting in low light intensity at the detector.

Dynamic Heating: Slowly increase temperature (standard rate: 2 K/h) while stirring.

Endpoint Detection: As the solid dissolves, scattering decreases. The saturation temperature

(

) is defined as the point where the laser intensity reaches a maximum constant value
(indicating a clear solution).

Iteration: Add a known increment of solvent to the vessel (changing the mole fraction

) and repeat the heating cycle to obtain the next

data point.

Thermodynamic Modeling
Once experimental data is gathered, it must be correlated using thermodynamic models to

calculate dissolution enthalpy and entropy.

Modified Apelblat Equation
This semi-empirical model is highly accurate for correlating solubility (

) with temperature (

) in pure and mixed solvents.

: Mole fraction solubility.

: Absolute temperature (K).[4][5][6]

: Empirical parameters derived via non-linear regression.

Interpretation: Parameter
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is related to the enthalpy of solution; positive values typically indicate endothermic
dissolution.

Thermodynamic Functions
Using the Apelblat parameters, calculate the standard enthalpy (

), entropy (

), and Gibbs free energy (

) of solution:

Positive

: Indicates the dissolution is endothermic (requires heat), typical for aromatic amines in
organic solvents.

Positive

: Indicates an increase in disorder, the driving force for dissolution.

Applications & Process Implications
Understanding the solubility of 3,4-Dichloro-2-iodoaniline is critical for:

Recrystallization:

Strategy: Use a high-solubility solvent (e.g., Ethanol) at boiling point and a low-solubility

anti-solvent (e.g., Water or Hexane) to induce precipitation upon cooling.

Oiling Out: If the compound forms an oil rather than crystals (common with low MP solids),

use a seeding technique at the metastable zone width (MSZW) boundary determined by

the laser method.

Synthesis (Sulfonylation):

Reaction rates in Pyridine (as seen in patents) are maximized due to high solubility,

ensuring the amine is available for nucleophilic attack on sulfonyl chlorides.
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Purification:

The significant solubility difference between the target amine and inorganic salts allows for

easy desalting using Ethyl Acetate/Water extraction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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